Gris-PEG

Descripción

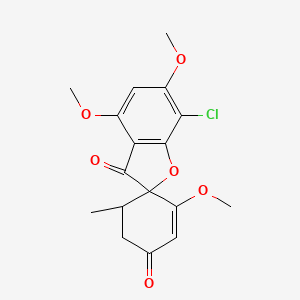

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUHZTYCFQRHIY-RBHXEPJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO6 | |

| Record name | GRISEOFULVIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020674 | |

| Record name | Griseofulvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Griseofulvin appears as white to pale cream-colored crystalline powder. Odorless or almost odorless. Tasteless. Sublimes without decomposition at 410 °F. (NTP, 1992), Solid | |

| Record name | GRISEOFULVIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Griseofulvin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN N,N-DIMETHYLFORMAMIDE @ 25 °C: 12-14 G/100 ML; SLIGHTLY SOL IN ETHANOL, CHLOROFORM, METHANOL, ACETIC ACID, ACETONE, BENZENE, & ETHYL ACETATE; PRACTICALLY INSOL IN WATER & PETROLEUM ETHER, 5.04e-02 g/L | |

| Record name | GRISEOFULVIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Griseofulvin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GRISEOFULVIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Griseofulvin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

STOUT OCTAHEDRA OR RHOMBS FROM BENZENE, WHITE TO CREAMY POWDER, COLORLESS CRYSTALLINE SOLID | |

CAS No. |

126-07-8, 2884-22-2 | |

| Record name | GRISEOFULVIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Griseofulvin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1′R,6′S)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2884-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Griseofulvin [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Griseofulvin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | griseofulvin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Griseofulvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Griseofulvin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GRISEOFULVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32HRV3E3D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GRISEOFULVIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Griseofulvin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

428 °F (NTP, 1992), 220 °C | |

| Record name | GRISEOFULVIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Griseofulvin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GRISEOFULVIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Griseofulvin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Gris-PEG: A Deep Dive into its Antifungal Mechanism of Action on Fungal Mitosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Gris-PEG, an ultramicrosize formulation of the antifungal agent griseofulvin (B1672149), with a specific focus on its disruptive effects on fungal mitosis. This compound's enhanced bioavailability offers a significant clinical advantage in the treatment of dermatophytic infections. This document delves into the molecular interactions, quantitative efficacy, and the experimental methodologies used to elucidate its mode of action, providing valuable insights for researchers and professionals in the field of antifungal drug development.

Core Mechanism of Action: Disruption of the Mitotic Spindle

This compound's primary antifungal activity stems from its active ingredient, griseofulvin, which acts as a potent inhibitor of fungal cell division.[1] The core mechanism revolves around the disruption of the mitotic spindle, a critical structure composed of microtubules that is essential for the segregation of chromosomes during mitosis.[1] Griseofulvin enters fungal cells through an energy-dependent transport system and binds directly to tubulin, the protein subunit that polymerizes to form microtubules.[2][3] This binding interferes with the normal dynamics of microtubule assembly and disassembly, leading to a dysfunctional mitotic spindle.[2][4] Consequently, the fungal cell cycle is arrested in the metaphase, preventing cell division and ultimately leading to a fungistatic effect.[5]

The selectivity of griseofulvin for fungal cells is attributed to its preferential binding to fungal tubulin over its mammalian counterpart.[1] This selective toxicity is a key factor in its clinical efficacy and safety profile.

Caption: Mechanism of this compound's action on fungal mitosis.

Quantitative Data on Efficacy and Bioavailability

The efficacy of griseofulvin is quantified by its Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) against various fungal species. This compound, as an ultramicrosize formulation, demonstrates enhanced bioavailability compared to microsize griseofulvin, leading to improved clinical outcomes.

In Vitro Antifungal Activity of Griseofulvin

| Fungal Species | IC50 (μM) | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |

| Trichophyton rubrum | 0.38 ± 0.048 | 0.15 - 5.07 | 1.26 | 2.53 | [6] |

| Trichophyton mentagrophytes | 0.058 ± 0.018 | 0.31 - 5.07 | 1.26 | 2.53 | [6] |

| Various Dermatophytes | - | 0.5 - 4 | - | - | [7] |

Binding Affinity of Griseofulvin to Tubulin

| Parameter | Value | Reference(s) |

| Dissociation Constant (Kd) | 300 ± 12 μM | [3] |

| Affinity Constant (Ka) | 1.2 ± 0.19 x 10(4) M(-1) | [7] |

Comparative Bioavailability: this compound (Ultramicrosize) vs. Microsize Griseofulvin

A study comparing the bioavailability of ultramicrosize and microsize griseofulvin in non-fasting volunteers yielded the following pharmacokinetic parameters after a 250 mg dose (2x125 mg tablets).[8]

| Formulation | Cmax (μg/mL) | tmax (hours) | AUC (0-32h) (μg·h/mL) | Reference(s) |

| Ultramicrosize (this compound) | 0.80 ± 0.08 | 2.44 ± 0.54 | 16.25 ± 1.16 | [8] |

| Microsize | 0.681 ± 0.1 | 2.51 ± 0.33 | 14.14 ± 2.33 | [8] |

These data indicate that the ultramicrosize formulation results in a slightly higher peak plasma concentration and a greater overall drug exposure.[8] Another study concluded that the oral absorption of griseofulvin is significantly enhanced by the PEG formulation.[9]

Experimental Protocols

The following protocols are foundational for investigating the mechanism of action of this compound on fungal mitosis.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of tubulin into microtubules by monitoring the change in turbidity of a tubulin solution.

Materials:

-

Lyophilized fungal tubulin

-

General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP stock solution (100 mM)

-

Polymerization Buffer (PB): G-PEM with 1 mM GTP and 10% glycerol

-

This compound (dissolved in DMSO)

-

Temperature-controlled spectrophotometer or plate reader

Procedure:

-

Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.

-

Prepare the reaction mixture by diluting the tubulin stock in ice-cold Polymerization Buffer.

-

Add this compound at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO).

-

Initiate polymerization by adding the tubulin solution to the wells.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.[10]

-

Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will be indicated by a decrease in the rate and extent of the absorbance increase.

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Fungal Mitotic Spindle

This technique allows for the direct visualization of the effects of this compound on the microtubule structure of the mitotic spindle in fungal cells.

Materials:

-

Fungal cell culture (e.g., Trichophyton rubrum)

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Cell wall digesting enzyme (e.g., zymolyase)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin antibody)

-

Fluorescently labeled secondary antibody

-

DNA stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Treat fungal cells with this compound for a specified time.

-

Fix the cells with 4% paraformaldehyde.

-

Digest the cell wall using an appropriate enzyme.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with BSA.

-

Incubate with the primary anti-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the cells and visualize them using a fluorescence microscope to observe any abnormalities in the mitotic spindle.

Caption: Workflow for immunofluorescence microscopy of the fungal mitotic spindle.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content, revealing cell cycle arrest induced by this compound.

Materials:

-

Fungal cell culture

-

This compound

-

70% Ethanol (B145695) (ice-cold)

-

RNase A

-

Propidium (B1200493) Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat fungal cells with this compound.

-

Harvest and wash the cells in PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.[11]

-

Incubate at -20°C for at least 2 hours.[11]

-

Wash the cells to remove ethanol.

-

Treat with RNase A to degrade RNA.

-

Stain the cells with propidium iodide solution.[11]

-

Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.

-

Generate histograms of DNA content to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase indicates mitotic arrest.

Caption: Workflow for cell cycle analysis by flow cytometry.

Mechanisms of Fungal Resistance

Although resistance to griseofulvin is not as widespread as with some other antifungals, it can occur. Understanding the underlying mechanisms is crucial for the development of new therapeutic strategies.

Reduced Drug Accumulation

One of the primary mechanisms of resistance is the reduced intracellular accumulation of griseofulvin. This can be due to:

-

Impaired Drug Uptake: Intrinsic resistance can be associated with the absence of a prolonged, energy-dependent transport system required for griseofulvin to enter the fungal cell.[3]

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump griseofulvin out of the cell, preventing it from reaching its target.[12]

Target Site Modification

While less common, mutations in the genes encoding β-tubulin can alter the binding site of griseofulvin, thereby reducing its affinity and efficacy.

Stress Response Pathways

Fungal stress response pathways, such as the Calcium-Calcineurin signaling pathway , can contribute to drug tolerance. Activation of this pathway can lead to the expression of genes involved in cell wall integrity and drug efflux, helping the fungus to survive the stress induced by antifungal agents.

Caption: Overview of fungal resistance mechanisms to this compound.

Conclusion

This compound, through its active component griseofulvin, remains a valuable therapeutic agent for dermatophytic infections. Its well-defined mechanism of action, centered on the disruption of fungal mitosis via interaction with tubulin, provides a clear target for its antifungal activity. The ultramicrosize formulation of this compound enhances its bioavailability, contributing to its clinical effectiveness. A thorough understanding of its molecular interactions, quantitative efficacy, and the experimental methods used to study it, as outlined in this guide, is essential for ongoing research and the development of novel antifungal strategies to combat emerging resistance.

References

- 1. Bioavailability of microsize and ultramicrosize griseofulvin products in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic suppression of microtubule dynamic instability by griseofulvin: implications for its possible use in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative bioavailability of a microsize and ultramicrosize griseofulvin formulation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Griseofulvin: a novel interaction with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The bioavailability of griseofulvin from microsized and ultramicrosized tablets in nonfasting volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Comparative Bioavailability of a Microsize and Ultramicrosize Griseofulvin Formulation in Man | Semantic Scholar [semanticscholar.org]

- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 10. Meta-analysis: griseofulvin efficacy in the treatment of tinea capitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of food on the bioavailability of griseofulvin from microsize and PEG ultramicrosize (this compound) plain tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpp.com [ijpp.com]

Unveiling the Potential: A Technical Guide to Ultramicrosize Griseofulvin Crystal Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core properties of ultramicrosize griseofulvin (B1672149) crystals, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. Griseofulvin, a potent antifungal agent, has long been a cornerstone in the treatment of dermatophytic infections. However, its clinical efficacy is intrinsically linked to its bioavailability, which is significantly influenced by its particle size. The advent of ultramicrosize formulations has marked a pivotal advancement in optimizing the therapeutic potential of this drug. This guide delves into the physicochemical characteristics, dissolution dynamics, and bioavailability of ultramicrosize griseofulvin, providing detailed experimental protocols and a comparative analysis with its microsize counterpart.

Physicochemical Properties

Ultramicrosize griseofulvin is a white to creamy white, odorless powder.[1][2] Its chemical name is 7-Chloro-2',4,6-trimethoxy-6'β-methylspiro[benzofuran-2(3H),1'-[3]cyclohexene]-3,4'-dione.[2] The reduction in particle size to the sub-micron level is the defining characteristic of the ultramicrosize form, which significantly impacts its solubility and dissolution rate. Formulations of ultramicrosize griseofulvin often incorporate polyethylene (B3416737) glycol (PEG) to enhance its dispersion and dissolution.[2][4][5]

| Property | Description |

| Appearance | White to creamy white, odorless, crystalline powder.[1][2][6] |

| Solubility | Very slightly soluble in water; soluble in acetone, dimethylformamide, and chloroform; sparingly soluble in alcohol.[1][2][7] |

| Molecular Formula | C₁₇H₁₇ClO₆[8] |

| Molecular Weight | 352.77 g/mol [7] |

| Particle Size | Generally up to 5 µm in maximum dimension, with a predominance of particles around 4 µm in diameter for microsize. Ultramicrosize particles are significantly smaller.[6] Some studies report producing spherical microparticles with mean diameters ranging from 0.5 to 2.5 micrometers.[9] |

| Formulation | Often dispersed in polyethylene glycol (e.g., PEG 8000) to improve dissolution.[2][5][10] |

Dissolution and Bioavailability

The primary advantage of ultramicrosize griseofulvin lies in its enhanced dissolution rate and subsequent improvement in bioavailability. The increased surface area of the smaller crystals facilitates faster dissolution in gastrointestinal fluids, leading to more efficient absorption.

Comparative Bioavailability

Clinical studies have consistently demonstrated that ultramicrosize griseofulvin formulations exhibit superior bioavailability compared to microsize formulations. This allows for a reduction in the administered dose to achieve the same therapeutic effect. The efficiency of gastrointestinal absorption of ultramicrocrystalline griseofulvin is approximately one and one-half times that of the conventional microsize form.[1][2][10]

| Parameter | Ultramicrosize Griseofulvin (250 mg) | Microsize Griseofulvin (500 mg) | Reference |

| Relative Bioavailability | Approximately 1.5 times higher | - | [1][2] |

| Dose Equivalence | 330-375 mg | 500 mg | [6] |

| Peak Plasma Concentration (Cmax) | Not significantly different from twice the dose of microsize | - | [11] |

| Area Under the Curve (AUC) | Significantly less than twice the dose of microsize in some studies | - | [11] |

A study comparing a 330 mg ultramicrosize tablet to a 500 mg microsize formulation found them to be bioequivalent. Another study showed that 250 mg ultramicrosize dosage forms exhibited peak concentrations that were not significantly different from 500 mg microsize products.[11]

Effect of Food

The absorption of griseofulvin is known to be enhanced when administered with a fatty meal. While co-administration with food tends to minimize the differences between various preparations, the absorption from ultramicrosized tablets is still considered more reliable and uniform.[3]

Mechanism of Action

Griseofulvin exerts its antifungal effect by disrupting the mitotic spindle of fungal cells, thereby inhibiting cell division.[12][13][14] It binds to tubulin, the protein subunit of microtubules, and interferes with their polymerization.[12][13][14] This action is selective for fungal cells.[12] Following oral administration, griseofulvin is deposited in keratin (B1170402) precursor cells, and the newly formed keratin becomes resistant to fungal invasion.[2][10]

Caption: Mechanism of action of Griseofulvin in fungal cells.

Experimental Protocols

Dissolution Testing (USP Method for Ultramicrosize Tablets)

This protocol is based on the United States Pharmacopeia (USP) monograph for Ultramicrosize Griseofulvin Tablets.[4]

-

Apparatus: USP Apparatus 2 (Paddle)

-

Medium: Water containing 5.4 mg of sodium lauryl sulfate (B86663) per mL.

-

Volume: 1000 mL

-

Rotation Speed: 75 rpm

-

Time: 45 minutes

-

Procedure:

-

Place one tablet in each vessel of the dissolution apparatus.

-

Start the apparatus and run for 45 minutes.

-

Withdraw a sample from each vessel and filter.

-

Determine the amount of C₁₇H₁₇ClO₆ dissolved using UV-Vis spectrophotometry at the wavelength of maximum absorbance at about 291 nm.

-

Compare the absorbance with a Standard solution of USP Griseofulvin RS in the same medium.

-

-

Tolerances: Not less than 80% (Q) of the labeled amount of griseofulvin is dissolved in 45 minutes.[4]

Particle Size Analysis

Particle size distribution is a critical quality attribute for ultramicrosize griseofulvin. Various techniques can be employed for its characterization.

Caption: Experimental workflow for particle size characterization.

Scanning Electron Microscopy (SEM):

-

Sample Preparation: Mount a small amount of the ultramicrosize griseofulvin powder onto an SEM stub using double-sided carbon tape.

-

Coating: Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Imaging: Acquire images at various magnifications to observe the crystal morphology and estimate the particle size.

X-ray Powder Diffraction (XRPD):

-

Sample Preparation: Place a sufficient amount of the powder sample into the sample holder.

-

Data Acquisition: Scan the sample over a defined 2θ range (e.g., 5° to 40°) using a diffractometer with Cu Kα radiation.

-

Analysis: Analyze the resulting diffraction pattern to confirm the crystalline nature of the material and identify the polymorphic form.

In Vivo Bioavailability Study

A typical in vivo bioavailability study to compare ultramicrosize and microsize griseofulvin would involve a randomized, crossover design in healthy volunteers.

-

Subjects: Healthy adult volunteers.

-

Design: Randomized, two-period, two-sequence, crossover study.

-

Treatments:

-

Test: Ultramicrosize griseofulvin tablet (e.g., 330 mg)

-

Reference: Microsize griseofulvin tablet (e.g., 500 mg)

-

-

Procedure:

-

Administer a single oral dose of the assigned formulation to fasted subjects.

-

Collect blood samples at predefined time points (e.g., 0, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) post-dose.

-

Separate plasma from the blood samples and store frozen until analysis.

-

Analyze the plasma samples for griseofulvin concentration using a validated analytical method (e.g., HPLC).

-

-

Pharmacokinetic Parameters: Calculate Cmax (peak plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for each subject and formulation.

-

Statistical Analysis: Perform statistical analysis (e.g., ANOVA) on the log-transformed pharmacokinetic parameters to determine bioequivalence.

Conclusion

The development of ultramicrosize griseofulvin crystals represents a significant advancement in the formulation of this essential antifungal agent. The reduction in particle size directly translates to an enhanced dissolution rate and improved bioavailability, allowing for lower, more effective dosing regimens. This technical guide provides a foundational understanding of the key properties of ultramicrosize griseofulvin, along with detailed experimental protocols for its characterization. For researchers and drug development professionals, a thorough understanding of these principles is crucial for the continued development and optimization of griseofulvin formulations and other poorly soluble drugs.

References

- 1. What is the mechanism of Griseofulvin? [synapse.patsnap.com]

- 2. Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. permegear.com [permegear.com]

- 6. Griseofulvin Microparticles by Supercritical Anti-Solvent Process-Academax [exhibition.academax.com]

- 7. Structure determination of phase II of the antifungal drug griseofulvin by powder X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpp.com [ijpp.com]

- 9. researchgate.net [researchgate.net]

- 10. nihs.go.jp [nihs.go.jp]

- 11. Ultramicrosize Griseofulvin Tablets [drugfuture.com]

- 12. Comparative bioavailability of a microsize and ultramicrosize griseofulvin formulation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. New Solid Forms of Griseofulvin: A Solvate and a Relict Polymorph Related to Reported Solvates - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Polyethylene Glycol in Enhancing Griseofulvin Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental protocols related to the use of Polyethylene Glycol (PEG) in augmenting the solubility and dissolution rate of the poorly water-soluble antifungal drug, griseofulvin (B1672149). Griseofulvin, a Biopharmaceutics Classification System (BCS) Class II drug, exhibits low aqueous solubility and high permeability, making its oral bioavailability dependent on its dissolution rate.[1] The formation of solid dispersions with hydrophilic carriers like PEG is a well-established and effective strategy to overcome this limitation.

Core Mechanisms of Solubility Enhancement

The primary mechanisms by which PEG enhances the solubility and dissolution of griseofulvin in solid dispersions include:

-

Amorphization: Griseofulvin is converted from its crystalline state to a higher-energy amorphous form within the PEG matrix.[2][3] This amorphous state has a lower thermodynamic barrier to dissolution compared to the stable crystalline form.

-

Improved Wettability: The hydrophilic nature of PEG improves the wettability of the hydrophobic griseofulvin particles, facilitating better contact with the dissolution medium.

-

Reduced Particle Size and Aggregation: During the preparation of solid dispersions, griseofulvin is molecularly dispersed within the PEG carrier, leading to a significant reduction in particle size and prevention of aggregation, thereby increasing the surface area available for dissolution.

-

Hydrogen Bonding: Spectroscopic analyses, such as Fourier-transform infrared spectroscopy (FTIR), suggest the formation of hydrogen bonds between the carbonyl group of griseofulvin and the hydroxyl groups of PEG.[1][3] This interaction can disrupt the drug's crystal lattice and promote its dispersion within the polymer.

Quantitative Data on Solubility and Dissolution Enhancement

The effectiveness of PEG in enhancing the solubility and dissolution of griseofulvin is dependent on several factors, including the molecular weight of PEG, the drug-to-polymer ratio, and the method of preparation. The following tables summarize quantitative data from various studies.

Table 1: Enhancement of Griseofulvin Dissolution in PEG-Based Solid Dispersions

| PEG Molecular Weight | Drug:PEG Ratio (w/w) | Preparation Method | Dissolution Medium | Key Findings |

| PEG 6000 | 1:1, 1:3, 1:5, 1:7 | Melting/Fusion | 0.1N HCl | Increased drug release with increasing polymer concentration.[2] |

| PEG 6000 | 1:1 | Solid Dispersion | Water | A combination of PEG 6000 and crospovidone (superdisintegrant) showed a significant increase in dissolution.[1] |

| PEG 4000 & 6000 | 1:1, 1:3, 1:5, 1:7 | Solvent Evaporation | 0.1N HCl | Solid dispersions showed enhanced dissolution compared to physical mixtures.[2] |

| PEG 6000 | Various | Solid Dispersion | 4% Sodium Lauryl Sulphate | The formulation with 62.5 mg of PEG 6000 and 62.5 mg of crospovidone showed 97.11% drug release in 45 minutes.[1][4] |

| PEG 6000 | - | Solid Dispersion | - | Tablets formulated from solid dispersions showed a higher cumulative percentage of drug release (88.81% in 90 minutes) compared to conventional tablets.[5] |

Experimental Protocols

Detailed methodologies for the preparation and characterization of griseofulvin-PEG solid dispersions are crucial for reproducible research.

Preparation of Solid Dispersions

3.1.1. Solvent Evaporation Method

This method involves dissolving both the drug and the carrier in a common volatile solvent, followed by the evaporation of the solvent to obtain a solid dispersion.

-

Materials: Griseofulvin, Polyethylene Glycol (e.g., PEG 6000), Methanol (B129727) (or other suitable volatile solvent).

-

Protocol:

-

Accurately weigh the desired amounts of griseofulvin and PEG.

-

Dissolve both components in a minimal amount of methanol in a beaker with constant stirring until a clear solution is obtained.

-

The solvent is then evaporated under controlled conditions (e.g., in a rotary evaporator or a water bath at a specific temperature).

-

The resulting solid mass is further dried in a desiccator to remove any residual solvent.

-

The dried solid dispersion is then pulverized and sieved to obtain a uniform particle size.[2][6]

-

3.1.2. Fusion (Melting) Method

In this method, the drug is dispersed in the molten polymer, which then solidifies upon cooling.

-

Materials: Griseofulvin, Polyethylene Glycol (e.g., PEG 6000).

-

Protocol:

-

Accurately weigh the desired amounts of griseofulvin and PEG.

-

The PEG is melted in a porcelain dish or a beaker on a hot plate or water bath at a temperature just above its melting point.

-

The griseofulvin is then added to the molten PEG with continuous stirring until a homogenous dispersion is obtained.

-

The molten mixture is rapidly cooled on an ice bath to solidify.

-

Characterization of Solid Dispersions

3.2.1. In Vitro Dissolution Studies

This test evaluates the rate and extent of drug release from the prepared solid dispersions.

-

Apparatus: USP Type II (Paddle) Dissolution Test Apparatus.

-

Dissolution Medium: 900 mL of a suitable medium (e.g., 0.1N HCl, phosphate (B84403) buffer pH 6.8, or water with a surfactant like Sodium Lauryl Sulphate).[1][2][4]

-

Protocol:

-

Maintain the dissolution medium at 37 ± 0.5°C.

-

Set the paddle speed to a specified rate (e.g., 50 or 100 rpm).[1][7]

-

Place a weighed amount of the solid dispersion (equivalent to a specific dose of griseofulvin) into the dissolution vessel.

-

Withdraw aliquots of the dissolution medium at predetermined time intervals.

-

Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

-

Filter the samples and analyze the concentration of griseofulvin using a suitable analytical method, such as UV-Visible spectrophotometry at its λmax (around 291-295 nm).[1][2][4]

-

3.2.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the physical state of griseofulvin (crystalline or amorphous) in the solid dispersion.

-

Protocol:

-

Accurately weigh a small sample (2-5 mg) of the solid dispersion into an aluminum pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30 to 300°C) under a nitrogen purge.

-

Record the heat flow as a function of temperature. The absence of the characteristic endothermic peak of crystalline griseofulvin (around 220°C) indicates its amorphous state.[2][8]

-

3.2.3. X-Ray Powder Diffraction (XRPD)

XRPD is another technique to confirm the crystalline or amorphous nature of the drug in the solid dispersion.

-

Protocol:

-

Mount the powdered sample of the solid dispersion onto the sample holder of the diffractometer.

-

Scan the sample over a specific range of 2θ angles (e.g., 5-40°) using Cu Kα radiation.

-

The disappearance of the characteristic sharp peaks of crystalline griseofulvin in the diffractogram of the solid dispersion confirms the amorphization of the drug.[1][9]

-

3.2.4. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to investigate the potential interactions between griseofulvin and PEG.

-

Protocol:

-

Prepare a sample by mixing the solid dispersion with potassium bromide (KBr) and compressing it into a pellet.

-

Record the FTIR spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Shifts in the characteristic peaks of griseofulvin (e.g., the carbonyl stretching vibration) can indicate intermolecular interactions, such as hydrogen bonding, with PEG.[1][10][11]

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

Conclusion

The use of Polyethylene Glycol as a carrier for griseofulvin in solid dispersions is a highly effective method for enhancing its solubility and dissolution rate. The primary mechanisms involve the amorphization of the drug, improved wettability, and potential molecular interactions. The selection of the appropriate PEG molecular weight, drug-to-polymer ratio, and preparation method is critical to optimizing the formulation. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for researchers and drug development professionals working to improve the bioavailability of poorly water-soluble drugs like griseofulvin.

References

- 1. Evaluation of Griseofulvin Binary and Ternary Solid Dispersions with HPMCAS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medicinesjournal.com [medicinesjournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. davidpublisher.com [davidpublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and Characterization of Griseofulvin Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. researchgate.net [researchgate.net]

- 9. ijsat.org [ijsat.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Griseofulvin-PEG Interaction and Complex Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Griseofulvin, a Biopharmaceutics Classification System (BCS) Class II antifungal agent, exhibits poor aqueous solubility, which consequently limits its bioavailability. A widely explored and effective strategy to overcome this limitation is the formation of solid dispersions with hydrophilic polymers, particularly polyethylene (B3416737) glycol (PEG). This technical guide provides an in-depth analysis of the interaction between Griseofulvin and PEG, leading to the formation of complexes, co-crystals, and solid dispersions with enhanced dissolution properties. This document summarizes key quantitative data, details experimental protocols for the preparation and characterization of these systems, and provides visual representations of the underlying processes to aid in research and development. The interaction is primarily driven by hydrogen bonding and results in the formation of a more readily soluble form of Griseofulvin.

The Nature of Griseofulvin-PEG Interaction

The interaction between Griseofulvin and PEG is a complex phenomenon that can result in the formation of various solid-state structures, including solid dispersions, inclusion complexes, and co-crystals. The primary driving force for this interaction is the formation of hydrogen bonds between the functional groups of Griseofulvin and the ether oxygens of the PEG polymer chain. Evidence from Fourier-transform infrared (FTIR) spectroscopy suggests shifts in the characteristic peaks of Griseofulvin upon interaction with PEG, indicating molecular-level interactions.

In the presence of PEG, Griseofulvin has been observed to crystallize into new polymorphic forms, which are not seen in the absence of the polymer.[1][2] This suggests that PEG can influence the nucleation and crystal growth of Griseofulvin, leading to the formation of metastable or kinetically favored forms with different physicochemical properties. Furthermore, studies have confirmed the formation of a Griseofulvin-PEG inclusion complex (IC) and co-crystals, where PEG molecules form a crystalline lattice that entraps Griseofulvin molecules.[1][3] This entrapment at a molecular level disrupts the crystalline lattice of pure Griseofulvin, contributing to the enhanced solubility and dissolution rate. The molecular weight of PEG has been shown to affect the thermal stability and dissolution behavior of these inclusion complexes.[4]

Quantitative Data Summary

While direct quantitative measurements of binding affinity and thermodynamic parameters for the Griseofulvin-PEG interaction are not extensively reported in the literature, the impact of this interaction on the physicochemical properties of Griseofulvin has been quantified in numerous studies. The following tables summarize the key quantitative data related to the dissolution enhancement and physical characteristics of Griseofulvin-PEG solid dispersions.

Table 1: Dissolution Enhancement of Griseofulvin in PEG-based Solid Dispersions

| Formulation | Drug:Carrier Ratio (w/w) | Method | Dissolution Medium | Time (min) | % Drug Release | Reference |

| Griseofulvin:Crospovidone | 1:1 | Solid Dispersion | Not Specified | 10 | 98.23% | [5] |

| Griseofulvin:PEG 6000 & Crospovidone | 1:0.5:0.5 | Solid Dispersion | 4% Sodium Lauryl Sulphate | 10 | 30.05% | [6] |

| Griseofulvin:PEG 6000 & Crospovidone | 1:0.5:0.5 | Solid Dispersion | 4% Sodium Lauryl Sulphate | 30 | 69.21% | [6] |

| Griseofulvin:PEG 6000 & Crospovidone | 1:0.5:0.5 | Solid Dispersion | 4% Sodium Lauryl Sulphate | 45 | 97.11% | [6] |

Table 2: Physical Properties of Griseofulvin-PEG Solid Dispersion Formulations

| Formulation Code | Griseofulvin (mg) | PEG 6000 (mg) | Crospovidone (mg) | Carr's Index (%) | Hausner Ratio | Hardness ( kg/cm ²) | Friability (%) | Disintegration Time (s) |

| F1 | 125 | 125 | 0 | 17.5 ± 0.19 | 1.21 ± 0.01 | 4 ± 0.28 | 0.322 | 870 |

| F2 | 125 | 0 | 125 | 15.38 ± 0.44 | 1.18 ± 0.01 | 4.5 ± 0.28 | 0.121 | 14 |

| F3 | 125 | 62.5 | 62.5 | 11.76 ± 0.67 | 1.13 ± 0.02 | 5 ± 0.57 | 0.024 | 20 |

| F4 | 125 | 100 | 100 | 13.04 ± 0.25 | 1.15 ± 0.01 | 4.5 ± 0.28 | 0.048 | 25 |

| F5 | 125 | 25 | 25 | 16.66 ± 0.33 | 1.20 ± 0.01 | 4 ± 0.57 | 0.243 | 35 |

| F6 | 125 | 150 | 150 | 14.28 ± 0.51 | 1.16 ± 0.01 | 5 ± 0.28 | 0.097 | 22 |

Data adapted from[6].

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of Griseofulvin-PEG solid dispersions, synthesized from various literature sources.

Preparation of Griseofulvin-PEG Solid Dispersions

Several methods are employed to prepare Griseofulvin-PEG solid dispersions, each with its advantages and potential to yield different solid-state forms.

This is a common method for preparing solid dispersions at the laboratory scale.

-

Materials: Griseofulvin, PEG (e.g., PEG 6000), Methanol (B129727) (or another suitable solvent in which both components are soluble).

-

Procedure:

-

Accurately weigh Griseofulvin and PEG in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).[5]

-

Dissolve both components in a minimal amount of methanol in a mortar or a beaker with constant stirring until a clear solution is obtained.[5][7]

-

Evaporate the solvent in an oven at a controlled temperature (e.g., 60°C).[5][7]

-

Store the resulting solid dispersion in a desiccator for 24 hours to ensure complete removal of the residual solvent.[5]

-

The dried mass is then pulverized using a mortar and pestle and passed through a sieve (e.g., 40#) to obtain a uniform powder.[5]

-

This method serves as a control to compare against the solid dispersion formulations.

-

Materials: Griseofulvin, PEG.

-

Procedure:

This method involves the use of a small amount of solvent to form a paste.

-

Materials: Griseofulvin, PEG, Methanol.

-

Procedure:

-

Weigh the required quantities of Griseofulvin and PEG and place them in a mortar.[5]

-

Add a small quantity of methanol to form a homogeneous paste of suitable consistency.[5]

-

Continue kneading for a specified time.

-

Dry the resulting paste in a hot air oven at a controlled temperature (e.g., 40 ± 2°C).[5]

-

Pulverize the dried mass and pass it through a sieve (e.g., 40#).[5]

-

This method involves melting the components together at an elevated temperature.

-

Materials: Griseofulvin, PEG.

-

Procedure:

-

Accurately weigh Griseofulvin and PEG.

-

Heat the PEG in a suitable container until it melts.

-

Add the Griseofulvin to the molten PEG with constant stirring until a homogeneous melt is obtained.

-

Cool the melt rapidly on an ice bath or by other means to solidify the mass.

-

The solidified mass is then pulverized and sieved.

-

Characterization of Griseofulvin-PEG Solid Dispersions

A combination of analytical techniques is used to characterize the solid-state properties of the prepared dispersions and to investigate the nature of the Griseofulvin-PEG interaction.

FTIR spectroscopy is used to identify any interactions between Griseofulvin and PEG.

-

Instrument: FTIR Spectrometer.

-

Sample Preparation: Samples (pure Griseofulvin, pure PEG, physical mixture, and solid dispersions) are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Acquire the FTIR spectra of the individual components and the prepared formulations over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analyze the spectra for any shifts, disappearance, or appearance of new peaks in the solid dispersion compared to the pure components and the physical mixture. Shifts in the carbonyl stretching frequency of Griseofulvin are often indicative of hydrogen bonding with PEG.

-

DSC is used to investigate the thermal properties and the physical state of Griseofulvin in the solid dispersions.

-

Instrument: Differential Scanning Calorimeter.

-

Procedure:

-

Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan and seal it.[1]

-

Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-300°C) under a nitrogen atmosphere.[1]

-

Record the heat flow as a function of temperature. The absence or a shift to a lower temperature of the endothermic peak corresponding to the melting of crystalline Griseofulvin in the solid dispersion suggests that the drug is in an amorphous or molecularly dispersed state.

-

PXRD is a powerful technique to determine the crystalline or amorphous nature of the drug in the solid dispersion.

-

Instrument: X-ray Diffractometer.

-

Procedure:

-

Mount the powder sample on a sample holder.

-

Scan the sample over a range of 2θ angles (e.g., 5-40°) using a monochromatic X-ray source (e.g., Cu Kα radiation).

-

The disappearance of the characteristic crystalline peaks of Griseofulvin in the diffractogram of the solid dispersion indicates the conversion of the drug to an amorphous state. The appearance of new peaks may suggest the formation of a co-crystal or a new polymorphic form.

-

This study quantifies the improvement in the aqueous solubility of Griseofulvin from the solid dispersions.

-

Procedure:

-

Add an excess amount of the sample (pure Griseofulvin, physical mixture, or solid dispersion) to a fixed volume of distilled water (or a relevant buffer) in a sealed flask.[5]

-

Agitate the flasks at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 48 hours) to reach equilibrium.[5]

-

After reaching equilibrium, centrifuge the suspension to separate the undissolved solid.[5]

-

Filter the supernatant through a suitable filter (e.g., Whatman filter paper).[5]

-

Determine the concentration of Griseofulvin in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at its λmax (approximately 291 nm).[5]

-

This experiment measures the rate and extent of drug release from the solid dispersion formulations.

-

Apparatus: USP Dissolution Apparatus (e.g., Type II - Paddle).

-

Dissolution Medium: A suitable medium, often containing a surfactant to ensure sink conditions (e.g., 900 mL of water with a specified concentration of sodium lauryl sulfate).[7]

-

Procedure:

-

Place a known amount of the formulation (equivalent to a specific dose of Griseofulvin) in the dissolution vessel.

-

Maintain the temperature of the dissolution medium at 37 ± 0.5°C and stir at a constant speed (e.g., 50 rpm).[7]

-

At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.[7]

-

Filter the samples and analyze the concentration of Griseofulvin using a suitable analytical method (e.g., UV-Vis spectrophotometry).[7]

-

Plot the cumulative percentage of drug released against time to obtain the dissolution profile.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key processes and concepts related to the Griseofulvin-PEG interaction.

Experimental Workflow for Solid Dispersion Preparation and Characterization

Caption: Workflow for Griseofulvin-PEG solid dispersion preparation and analysis.

Proposed Mechanism of Griseofulvin-PEG Interaction and Complex Formation

Caption: Griseofulvin-PEG interaction leading to enhanced solubility.

Conclusion

The formation of solid dispersions, inclusion complexes, and co-crystals between Griseofulvin and PEG is a well-documented and effective strategy for enhancing the solubility and dissolution rate of this poorly water-soluble drug. The primary mechanism of interaction is believed to be hydrogen bonding, which disrupts the crystalline structure of Griseofulvin and presents it in a more readily soluble, often amorphous, form. While comprehensive quantitative data on the thermodynamics of this interaction is limited, the significant improvements in the dissolution profiles are evident from numerous studies. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate and optimize Griseofulvin-PEG formulations for improved therapeutic outcomes. The provided visualizations offer a clear overview of the experimental workflow and the proposed mechanism of interaction, serving as a valuable resource for the scientific community.

References

- 1. medicinesjournal.com [medicinesjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The effect of PEG molecular weights on the thermal stability and dissolution behaviors of griseofulvin-PEG crystalline inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. davidpublisher.com [davidpublisher.com]

In Vitro Antifungal Activity of Gris-PEG: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antifungal activity of Gris-PEG, a formulation of ultramicrosize griseofulvin (B1672149) with polyethylene (B3416737) glycol. This compound is designed to enhance the oral bioavailability of griseofulvin, a well-established antifungal agent.[1] This document details the mechanism of action, summarizes available in vitro susceptibility data, and provides comprehensive experimental protocols for the assessment of its antifungal properties.

Core Concepts: Mechanism of Action

This compound's active component, griseofulvin, exerts a fungistatic effect by disrupting the mitotic spindle in fungal cells.[1][2][3] This interference with cell division effectively halts fungal proliferation. The mechanism is initiated by the binding of griseofulvin to tubulin, the protein subunit of microtubules.[3] This binding action prevents the polymerization of tubulin into functional microtubules, which are essential for the formation of the mitotic spindle during cell division.[3] The disruption of the mitotic spindle leads to an arrest of the cell cycle in the metaphase, ultimately inhibiting fungal growth.[4][5]

Signaling Pathway of Griseofulvin's Antifungal Action

Caption: Mechanism of action of griseofulvin.

Quantitative Data: In Vitro Antifungal Susceptibility

While specific in vitro studies on the complete this compound formulation are limited, the antifungal activity is attributed to its active ingredient, griseofulvin. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for griseofulvin against various dermatophytes, the primary targets of this compound therapy.[2][6] It is important to note that the ultramicrosize formulation of griseofulvin in this compound is designed for enhanced absorption in vivo, and in vitro MIC values are expected to be comparable to those of standard griseofulvin.[1]

Table 1: MIC of Griseofulvin against Trichophyton Species

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Trichophyton rubrum | 50 | 0.125 - 64.0 | 2.0 | - | [7][8][9] |

| Trichophyton rubrum | 40 | 0.03 - 8.0 | 0.64 | 2.56 | [10] |

| Trichophyton mentagrophytes | 19 | 0.03 - 8.0 | 0.64 | 2.56 | [10] |

| Trichophyton violaceum | 15 | 0.03 - 8.0 | 2.56 | 2.56 | [10] |

Table 2: MIC of Griseofulvin against Microsporum and Epidermophyton Species

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Microsporum canis | Not Specified | <0.25 - 8.0 | 1.0 | 8.0 | [11] |

| Microsporum gypseum | 12 | 0.03 - 8.0 | 2.56 | 5.12 | [10] |

| Epidermophyton floccosum | Not Specified | <0.25 - 8.0 | 0.25 | 8.0 | [11] |

Experimental Protocols

The following protocols are based on established methodologies for antifungal susceptibility testing, such as the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines, and can be adapted for the in vitro evaluation of this compound.[12][13]

Preparation of this compound for In Vitro Assay

Due to the poor water solubility of griseofulvin, a stock solution must be prepared in an appropriate solvent.

-

Preparation of Stock Solution:

-

Aseptically crush a this compound tablet of known dosage.

-

Dissolve the powdered tablet in 100% dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1000 µg/mL of griseofulvin.[10]

-

Further dilutions should be made in the appropriate broth medium to achieve the final desired concentrations for the assay.[7]

-

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of an antifungal agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation:

-

Fungal isolates should be cultured on a suitable medium, such as potato dextrose agar (B569324), to encourage sporulation.

-

Harvest conidia by flooding the agar surface with sterile saline and gently scraping the surface.

-

Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.

-

-

Assay Procedure:

-

Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate containing RPMI 1640 medium.

-

Inoculate each well with the prepared fungal suspension.

-

Incubate the plates at 28°C to 35°C for 4 to 7 days, depending on the fungal species.[7][8][9]

-

The MIC is determined as the lowest concentration of this compound that causes an 80% reduction in turbidity compared to the growth control well.[7]

-

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination of this compound.

Conclusion

This compound, a formulation of ultramicrosize griseofulvin, demonstrates in vitro fungistatic activity against a range of dermatophytes by inhibiting fungal mitosis. The provided data and protocols offer a framework for researchers and drug development professionals to further investigate and characterize the antifungal properties of this important therapeutic agent. Future studies should focus on generating specific in vitro susceptibility data for the complete this compound formulation to better correlate with its established in vivo efficacy.

References

- 1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 2. ULTRAMICROSIZE GRISEOFULVIN TABLETS, USP 125 MG; 250 MG Rx ONLY [dailymed.nlm.nih.gov]

- 3. What is the mechanism of Griseofulvin? [synapse.patsnap.com]

- 4. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Evaluation of broth microdilution antifungal susceptibility testing conditions for Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. In vitro evaluation of griseofulvin against clinical isolates of dermatophytes from Isfahan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 13. njccwei.com [njccwei.com]

Griseofulvin's Impact on Keratin Precursor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseofulvin (B1672149), a well-established antifungal agent, has a unique interaction with keratin (B1170402) precursor cells (keratinocytes). While its primary therapeutic action in dermatology relies on its incorporation into these cells, rendering them resistant to fungal invasion, its direct impact on keratinocyte biology is markedly different from its effects on fungal and cancer cells. This technical guide provides an in-depth analysis of Griseofulvin's mechanism of action, its minimal impact on keratinocyte proliferation and survival, and the underlying cellular pathways. Detailed experimental protocols and quantitative data from relevant studies are presented to offer a comprehensive resource for researchers in dermatology, drug development, and cell biology.

Introduction

Griseofulvin is a fungistatic antibiotic derived from Penicillium griseofulvum.[1] For decades, it has been a mainstay in the oral treatment of dermatophytosis, infections of the skin, hair, and nails caused by dermatophytes.[2] Its efficacy is rooted in its ability to be incorporated into keratin precursor cells and bind to keratin, making the newly formed keratin resistant to fungal infection.[3] As keratinized tissues grow, the Griseofulvin-keratin complex moves to the surface, effectively creating a barrier against fungal invasion.[3] While its antifungal mechanism, the disruption of microtubule function and inhibition of mitosis, is well-documented in fungi, its direct pharmacological effect on the host's keratinocytes is a critical aspect for understanding its safety and therapeutic window. This guide delves into the specific interactions between Griseofulvin and keratin precursor cells.

Mechanism of Action at the Cellular Level

Griseofulvin's primary molecular target is tubulin, the protein subunit of microtubules.[3] By binding to tubulin, it disrupts the assembly and dynamics of the mitotic spindle, a structure essential for chromosome segregation during cell division.[3] This interference leads to a metaphase arrest in mitosis and ultimately inhibits cell proliferation.[4][5] In fungal cells, this disruption of microtubule function is potent and leads to the fungistatic effect.[3]

Interestingly, while Griseofulvin also affects mammalian cell microtubules, its impact is significantly weaker compared to its effect on fungal tubulin.[6] This selective toxicity is a cornerstone of its clinical utility.[3] In the context of human cells, Griseofulvin's anti-mitotic and pro-apoptotic effects are more pronounced in rapidly dividing cancer cells than in normal cells.[4][5]

Signaling Pathway: Microtubule Disruption and Mitotic Arrest

The following diagram illustrates the established mechanism of Griseofulvin leading to mitotic arrest. While this is most pronounced in fungal and cancer cells, it represents the fundamental pathway of the drug's action.

References

- 1. [Griseofulvin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Griseofulvin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Griseofulvin? [synapse.patsnap.com]

- 4. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor properties of griseofulvin and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Spectroscopic Analysis of Griseofulvin-Polyethylene Glycol (PEG) Mixtures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of solid dispersions of the antifungal drug Griseofulvin with Polyethylene Glycol (PEG). The aim is to enhance the dissolution rate and bioavailability of Griseofulvin, a Biopharmaceutical Classification System (BCS) Class II drug characterized by poor aqueous solubility and high permeability.[1][2] This guide details the experimental protocols for the preparation and characterization of these mixtures, presents quantitative data from various analytical techniques in a structured format, and visualizes the underlying processes and workflows.

Introduction

Griseofulvin is a widely used antifungal agent for treating dermatophyte infections.[1] However, its clinical efficacy is often limited by its low solubility in water, which can lead to variable and incomplete absorption from the gastrointestinal tract. One effective strategy to overcome this challenge is the formulation of solid dispersions, where the drug is molecularly dispersed within a hydrophilic polymer carrier like Polyethylene Glycol (PEG).[1][3] This approach can lead to the formation of an amorphous state of the drug, increased wettability, and improved dissolution rates.[3][4] Spectroscopic techniques are crucial for characterizing the solid-state properties of these dispersions and understanding the interactions between the drug and the polymer.

Experimental Protocols

Detailed methodologies for the preparation and analysis of Griseofulvin-PEG solid dispersions are outlined below.

Preparation of Griseofulvin-PEG Solid Dispersions

Two common methods for preparing solid dispersions are the solvent evaporation method and the fusion (melting) method.[5][6]

2.1.1. Solvent Evaporation Method

This method involves dissolving both the drug and the carrier in a common solvent, which is then evaporated to leave a solid dispersion.[5][7]

-

Materials: Griseofulvin, PEG (e.g., PEG 4000, PEG 6000), Methanol (or another suitable solvent).[5]

-

Procedure:

-

Accurately weigh Griseofulvin and the desired PEG variant in specific drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5, 1:7).[5]

-

Dissolve both components in a minimal amount of a common solvent, such as methanol, with constant stirring in a mortar.[5]

-

Continue stirring until a clear solution is obtained.

-

The solvent is then evaporated using a suitable technique, such as in an oven at a controlled temperature (e.g., 60°C).[5]

-

The resulting solid mass is stored in a desiccator for 24 hours to ensure complete removal of any residual solvent.[5]

-

The dried solid dispersion is then triturated in a mortar and passed through a sieve (e.g., 40#) to obtain a uniform powder.[5]

-

2.1.2. Fusion (Melting) Method

In the fusion method, the drug and carrier are melted together at a high temperature and then rapidly cooled to form a solid dispersion.[8][9]

-

Procedure:

-

Physically mix the accurately weighed Griseofulvin and PEG in a porcelain dish.[9]

-

Heat the mixture on a paraffin (B1166041) bath until it melts completely.[9]

-

Pour the molten mixture onto a clean, cool surface (e.g., a tile) and allow it to solidify.[9]

-

The solidified mass is then dried, finely ground using a mortar and pestle, and passed through a sieve (e.g., #100) to obtain a fine powder.[9]

-

Spectroscopic and Thermal Analysis

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify any potential interactions between Griseofulvin and PEG in the solid dispersion.

-